molecular formula C9H7F3O2 B1369623 3-(2,4,5-Trifluorophenyl)propanoic acid CAS No. 651047-33-5

3-(2,4,5-Trifluorophenyl)propanoic acid

Cat. No.: B1369623
CAS No.: 651047-33-5
M. Wt: 204.15 g/mol
InChI Key: OMEITIOVLWUOPR-UHFFFAOYSA-N
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Description

3-(2,4,5-Trifluorophenyl)propanoic acid (C₉H₇F₃O₂; molecular weight 204.15 g/mol) is a fluorinated aromatic propanoic acid derivative. Its structure features a phenyl ring substituted with three fluorine atoms at the 2-, 4-, and 5-positions, attached to a propanoic acid chain. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in peptide synthesis and drug candidates targeting enzymes or receptors where fluorine substitution enhances binding affinity or metabolic stability . Derivatives such as Boc- and Fmoc-protected variants (e.g., CAS 1367740-01-9 and 959579-81-8) are critical for solid-phase peptide synthesis, enabling controlled assembly of amino acid sequences .

Properties

IUPAC Name

3-(2,4,5-trifluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEITIOVLWUOPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592352
Record name 3-(2,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651047-33-5
Record name 3-(2,4,5-Trifluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trifluorobenzene and propanoic acid.

    Reaction with Grignard Reagent: The 2,4,5-trifluorobenzene is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding phenylmagnesium bromide intermediate.

    Carboxylation: The phenylmagnesium bromide intermediate is then subjected to carboxylation using carbon dioxide to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propanoic acid is utilized in various scientific research applications:

    Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs, particularly those targeting metabolic and cardiovascular diseases.

    Organic Synthesis: The compound is used as a building block for the synthesis of more complex organic molecules.

    Material Science: It is employed in the development of novel materials with specific properties, such as fluorinated polymers.

    Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 3-(2,4,5-trifluorophenyl)propanoic acid and analogous compounds:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 2-F, 4-F, 5-F C₉H₇F₃O₂ 204.15 Peptide synthesis, kinase inhibitors
3-(3,5-Difluorophenyl)propionic acid 3-F, 5-F C₉H₈F₂O₂ 186.16 NSAID conjugates, anti-inflammatory
3-(2-Trifluoromethylphenyl)propionic acid 2-CF₃ C₁₀H₉F₃O₂ 218.17 Organic synthesis intermediates
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid 2,4′-OH; 3′,5′-OCH₃ C₁₂H₁₆O₆ 256.25 Natural product with anti-asthma activity
2-(2,4,5-Trichlorophenoxy)propanoic acid (2,4,5-TP) 2,4,5-Cl on phenoxy group C₉H₇Cl₃O₃ 269.51 Banned herbicide (toxic impurities)

Physicochemical Properties

  • Lipophilicity: Fluorine substituents increase lipophilicity compared to hydroxyl or methoxy groups. For example, this compound (logP ~2.1) is more lipophilic than 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid (logP ~1.3), enhancing membrane permeability .
  • Acidity: The trifluorophenyl group slightly reduces the pKa (~4.5) of the propanoic acid compared to non-fluorinated analogs (pKa ~4.8), improving solubility in aqueous-organic mixtures .

Research Findings and Data

Table 1: Comparative Bioactivity of Propanoic Acid Derivatives

Compound Bioactivity (IC₅₀ or EC₅₀) Target Notes
This compound 12 µM (kinase inhibition) JAK3 kinase Improved selectivity vs. non-fluorinated analogs
3-(3,5-Difluorophenyl)propionic acid 45 µM (COX-2 inhibition) Cyclooxygenase-2 Moderate anti-inflammatory effect
3-(2-Trifluoromethylphenyl)propionic acid N/A N/A Used as a solubilizing agent in formulations

Table 2: Stability and Toxicity Profiles

Compound Half-life (aqueous, pH 7.4) Toxicity (LD₅₀, rat) Environmental Persistence
This compound 48 hours >500 mg/kg Moderate (fluorine stability)
2,4,5-TP 6 months 25 mg/kg High (banned due to dioxin risk)

Biological Activity

3-(2,4,5-Trifluorophenyl)propanoic acid (CAS Number: 651047-33-5) is an organic compound characterized by a trifluorinated phenyl group attached to a propanoic acid moiety. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural properties and potential biological activities. The following sections will delve into the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and relevant case studies.

  • Molecular Formula: C₉H₇F₃O₂
  • Molecular Weight: 204.15 g/mol
  • Structure: The presence of three fluorine atoms on the aromatic ring significantly influences its chemical properties and biological activity.

Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile. The trifluorinated structure may enhance binding affinity to specific biological targets compared to non-fluorinated analogs.

In Vitro Studies

  • Antiproliferative Activity:
    A study evaluating the antiproliferative effects of various derivatives indicated that compounds similar to this compound showed significant inhibitory action against cancer cell lines such as HCT-116 and HeLa. For instance, out of 24 synthesized compounds, several exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
  • Anti-inflammatory Effects:
    In vitro tests demonstrated that derivatives containing the propanoic acid moiety significantly reduced the release of pro-inflammatory cytokines (e.g., TNF-α and IFN-γ) in peripheral blood mononuclear cells. This suggests potential applications in treating chronic inflammatory diseases .

Synthesis Methods

Various synthetic routes have been explored for producing this compound:

  • From 2,4,5-Trifluorocinnamic Acid:
    This method involves a multi-step synthesis where the starting material is converted through several reactions to yield the desired product with good purity and yield.
  • Biocatalytic Processes:
    Enzymatic methods have also been employed to synthesize chiral intermediates that can lead to the formation of this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities influenced by their substituents:

Compound NameMolecular FormulaUnique Features
3-(3,4,5-Trimethoxyphenyl)propanoic acidC₉H₉O₃Contains methoxy groups enhancing solubility
2-(3,4-Dichlorophenyl)propanoic acidC₉H₈Cl₂O₂Chlorine substituents provide different reactivity profiles
2-(4-Fluorophenyl)propanoic acidC₉H₉FO₂Only one fluorine atom alters electronic properties compared to trifluorinated versions

This table illustrates how variations in substituents can lead to different chemical behaviors and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.